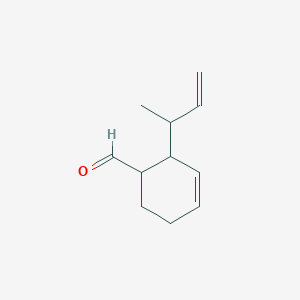
Tetrakis(pentane-2,4-dionato-O,O')titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as titanium acetylacetonate, is an organometallic compound with the chemical formula C20H28O8Ti. It is a coordination complex where titanium is bonded to four acetylacetonate ligands. This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C5H8O2→Ti(C5H7O2)4+4HCl
The reaction is usually performed at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of tetrakis(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like toluene or dichloromethane under inert conditions.
Major Products
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: Various titanium complexes with different ligands.
Applications De Recherche Scientifique
Tetrakis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(pentane-2,4-dionato-O,O’)vanadium: Similar coordination complex with vanadium instead of titanium.
Tetrakis(pentane-2,4-dionato-O,O’)uranium: Uranium-based complex with similar ligand structure.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)titanium is unique due to its high stability, solubility in organic solvents, and its effectiveness as a catalyst in various chemical reactions. Its titanium center provides distinct reactivity compared to other metal acetylacetonates, making it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
17501-79-0 |
|---|---|
Formule moléculaire |
C20H32O8Ti |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
Clé InChI |
RYSXWUYLAWPLES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
| 17501-79-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid](/img/structure/B98207.png)
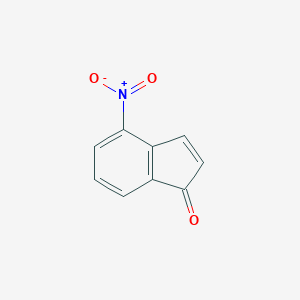
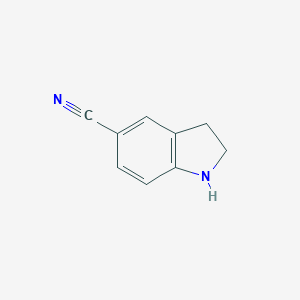
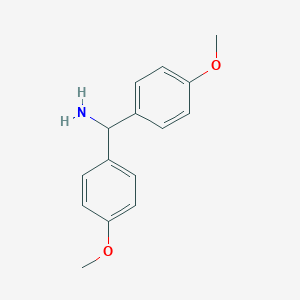

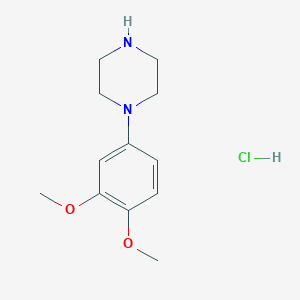

![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

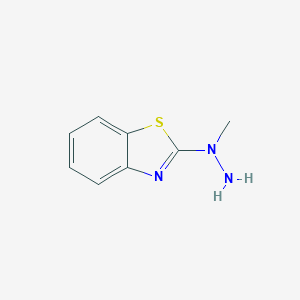
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
